

An In-depth Technical Guide to 2-Amino-N-butylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-Amino-N-butylpropanamide
hydrochloride

Cat. No.:

B1343126

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and proposed methodologies related to **2-Amino-N-butylpropanamide hydrochloride**. Given the limited availability of specific experimental data for the n-butyl isomer in published literature, this document combines confirmed identifiers with generalized, scientifically sound protocols for its synthesis and characterization, drawing from established methods for analogous compounds.

Chemical Structure and Properties

2-Amino-N-butylpropanamide hydrochloride is the salt of an amino acid amide, specifically the n-butylamide of alanine. The presence of a chiral center at the alpha-carbon of the propanamide backbone means that this compound can exist as (S) and (R) enantiomers, or as a racemic mixture.

The definitive chemical structure is presented below:

Caption: 2D structure of 2-Amino-N-butylpropanamide in complex with Hydrochloride.

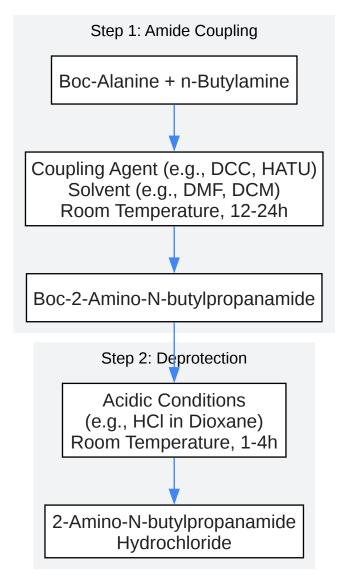
Quantitative Data Summary

The following table summarizes the known quantitative data for 2-Amino-N-n-butylpropanamide hydrochloride. It is important to note that while the identity of this compound is confirmed,

extensive experimental data is not readily available in peer-reviewed literature.

Property	Value	Source
CAS Number	635682-90-5	[1]
Molecular Formula	C7H17CIN2O	[1]
Molecular Weight	180.68 g/mol	[1]
InChI Key	OGGAKMAMXYELSA- UHFFFAOYSA-N	[1]
Canonical SMILES	CCCCNC(=O)C(C)N.CI	
Melting Point	Data not available	_
Solubility	Data not available	
Appearance	Assumed to be a white to off- white solid, typical for amine hydrochlorides.	_

Experimental Protocols


The following protocols are generalized procedures based on standard organic chemistry techniques for the synthesis and characterization of N-substituted amino acid amides. These serve as a starting point for the laboratory preparation of **2-Amino-N-butylpropanamide hydrochloride**.

Synthesis Protocol

The synthesis can be envisioned as a two-step process involving the coupling of N-protected alanine with n-butylamine, followed by the removal of the protecting group.

Proposed Synthesis Workflow

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

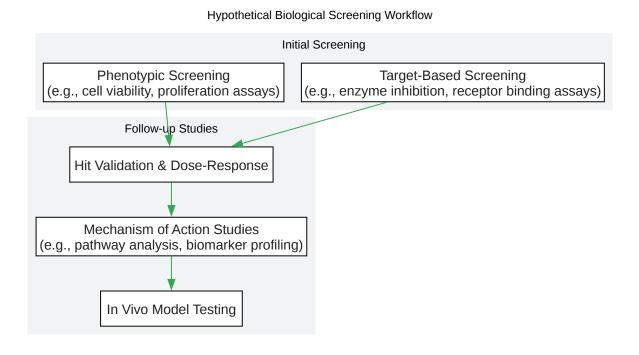
Methodology:

- Amide Coupling:
 - To a solution of N-Boc-L-alanine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N,N'dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or HATU (1.1 equivalents) at 0 °C.

- After stirring for 15 minutes, add n-butylamine (1.1 equivalents).
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).
- Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
- · Purification of Intermediate:
 - Purify the crude Boc-2-Amino-N-butylpropanamide using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
- · Deprotection:
 - Dissolve the purified Boc-protected intermediate in a solution of 4M HCl in 1,4-dioxane.
 - Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
 - Upon completion, remove the solvent under reduced pressure.
 - Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield the final product, 2-Amino-N-butylpropanamide hydrochloride.

Characterization Protocols

Technique	Expected Results	
¹H NMR	Expected signals would include a triplet corresponding to the terminal methyl group of the butyl chain, multiplets for the methylene groups of the butyl chain, a doublet for the methyl group of the alanine backbone, a quartet for the alpha-proton of the alanine backbone, and broad signals for the amine and amide protons. The hydrochloride salt form may result in a downfield shift of protons near the amino group.	
¹³ C NMR	Expected signals would include distinct peaks for the four carbons of the n-butyl group, the two carbons of the alanine backbone (methyl and alpha-carbon), and the carbonyl carbon.	
Mass Spectrometry (MS)	The ESI+ mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]+ at approximately m/z 145.13.	
Characteristic absorption bands would be expected for N-H stretching of the primare amine and secondary amide, C=O stretching the amide, and C-H stretching of the alky groups.		


Biological Activity and Signaling Pathways

As of the date of this document, there is no specific, publicly available research detailing the biological activity or the signaling pathways associated with **2-Amino-N-butylpropanamide hydrochloride**. The structural similarity of this compound to certain endogenous molecules and known bioactive agents suggests it could be a candidate for biological screening.

Hypothetical Biological Screening Workflow

For a novel compound of this class, a logical screening workflow would be employed to identify potential biological targets and mechanisms of action.

Click to download full resolution via product page

Caption: A logical workflow for the initial biological evaluation of the compound.

This workflow would begin with broad screening to identify any general biological effects, followed by more focused studies to validate initial "hits," elucidate the mechanism of action, and finally, test the compound in a more complex biological system. The specific assays would be chosen based on the therapeutic area of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2044711-48-8|(S)-3-Aminoazetidin-2-one hydrochloride|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-N-butylpropanamide Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1343126#2-amino-n-butylpropanamide-hydrochloride-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com